Chemical Structure & Application Guide: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
Chemical Structure & Application Guide: 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose
[1][2][3][4]
Executive Summary
1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose (often referred to as the L-Hoffer’s chlorosugar ) is a critical chiral building block in the synthesis of L-nucleoside antiviral agents.[1] Unlike their natural D-counterparts, L-nucleosides (e.g., Telbivudine, Clevudine, Lamivudine intermediates) often exhibit potent antiviral activity with reduced host toxicity due to their non-recognition by human polymerases.
This guide details the structural anatomy, synthetic generation, and reactivity profile of this intermediate. It focuses on the
Chemical Identity & Physical Properties[1][4][5][6]
| Parameter | Data |
| CAS Number | 141846-57-3 |
| IUPAC Name | (2R,3S,5S)-5-chloro-2-[[(4-methylbenzoyl)oxy]methyl]tetrahydrofuran-3-yl 4-methylbenzoate |
| Formula | C₂₁H₂₁ClO₅ |
| Molecular Weight | 388.84 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 118–120 °C (Dec.) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Toluene; Hydrolyzes in water/alcohols |
| Stereochemistry | L-Ribofuranose backbone; |
Structural Anatomy & Causality
The utility of this molecule stems from three specific structural modifications to the ribose core.
The L-Ribofuranose Backbone[1]
-
Feature: The sugar ring exists in the L-configuration (mirror image of natural D-ribose).[2]
-
Causality: This stereochemistry is the primary determinant of the "L-nucleoside" pharmacology. The L-sugar scaffold allows the final drug to bind viral enzymes (like HBV DNA polymerase) while evading host mitochondrial polymerases, reducing toxicity.
2-Deoxy Functionality[1]
-
Feature: Absence of a hydroxyl group at the C2 position.
-
Causality: This mimics the DNA backbone (2'-deoxy). However, the lack of a C2-substituent removes the ability to use "neighboring group participation" (NGP) to direct stereochemistry during glycosylation. This makes the
-chloride configuration critical, as stereocontrol must rely on solvent effects and -like inversion mechanisms.
3,5-Di-O-toluoyl Protection[1][2]
-
Feature:
-Toluoyl esters at C3 and C5.[1] -
Causality:
-
Crystallinity: Toluoyl groups promote lattice formation better than simple benzoyl or acetyl groups, allowing the isolation of the pure
-anomer by crystallization. -
Electronic Stabilization: The electron-withdrawing ester at C3 destabilizes the formation of the oxocarbenium ion less than an ether would, but still allows for controlled reactivity.
-
UV Detection: The aromatic rings provide a strong chromophore for HPLC monitoring.
-
The Anomeric Chloride (C1)
-
Feature: A chlorine atom attached to the anomeric carbon, typically in the
(axial) orientation. -
Causality: The
-chloride is stabilized by the anomeric effect (overlap of the chlorine lone pair with the orbital of the ring oxygen). This stability allows for storage and handling, whereas the -chloride is transient.
Synthetic Pathway (Flow & Mechanism)[9]
The synthesis typically proceeds from L-Arabinose (chiral pool) to 2-deoxy-L-ribose , followed by protection and activation.[1]
Figure 1: General synthetic lineage from L-Arabinose to the target chlorosugar.
Experimental Protocol: Generation of the Donor
Objective: Convert the stable precursor (1-O-methyl or 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-L-ribose) into the reactive crystalline
Reagents
-
Precursor: 1-O-Methyl-3,5-di-O-toluoyl-2-deoxy-L-ribose (10 g, 26 mmol)[1]
-
Solvent: Glacial Acetic Acid (40 mL)
-
Reagent: HCl (gas) or Acetyl Chloride (generating HCl in situ)
-
Wash: Cold Diethyl Ether
Methodology
-
Dissolution: Dissolve the precursor in glacial acetic acid in a round-bottom flask. Ensure the system is anhydrous (drying tube).
-
Acidification: Cool the solution to ~10°C. Bubble dry HCl gas into the solution for 15–20 minutes. Alternatively, add Acetyl Chloride (2.5 eq) dropwise if water is present to generate HCl, though gas is preferred for purity.
-
Precipitation: The product, 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose , is less soluble than the starting material.[1] As the reaction proceeds (replacement of -OMe with -Cl), the product will begin to crystallize directly from the acetic acid solution.
-
Filtration: After ~30 minutes, filter the white crystalline solid under an inert atmosphere (nitrogen blanket) to prevent hydrolysis.
-
Washing: Wash the filter cake rapidly with cold anhydrous diethyl ether to remove residual acid.
-
Drying: Dry under high vacuum over KOH pellets (to neutralize acid vapors).
Self-Validating Checkpoint:
-
Visual: The reaction must turn into a thick slurry of crystals. If no crystals form, the solution may be too dilute or the temperature too high.
-
Stability: The isolated solid should be stored at -20°C immediately.
Reactivity: The Glycosylation Mechanism
The primary application is the Silyl-Hilbert-Johnson reaction .[1] Because there is no C2-participating group, the stereochemical outcome depends on the
Figure 2: Mechanism of glycosylation. The
Troubleshooting Stereoselectivity
-
Problem: High
-anomer content in the final nucleoside. -
Cause: The reaction proceeded via a loose oxocarbenium ion (Sn1-like) rather than a tight ion pair or direct displacement (Sn2-like).[1]
-
Solution: Use a non-polar solvent (Chloroform/DCM) rather than Acetonitrile. Lower the temperature (-20°C). Ensure the chlorosugar is freshly prepared and pure
-anomer.[1]
Analytical Characterization
1H NMR (CDCl₃, 300/400 MHz)
-
Anomeric Proton (H1): A diagnostic signal is the doublet (or pseudo-singlet depending on resolution) at
6.6–6.7 ppm .-
Note: The
-anomer typically shows a smaller coupling constant ( ) than the -anomer, but in 2-deoxy sugars, this region is complex. The shift is the primary indicator.
-
-
Toluoyl Methyls: Two singlets around
2.4 ppm .[1] -
Aromatic Protons: Two sets of AA'BB' systems (8 protons) in the
7.2–8.0 ppm region.
Stability & Handling[10]
-
Hydrolysis: The C1-Cl bond is extremely labile to moisture.[1] Exposure to humid air converts the chloride to the hemiacetal (lactol) within minutes, releasing HCl gas.
-
Storage: Must be stored under Argon/Nitrogen at -20°C .
-
Solvent Compatibility: Do not dissolve in methanol or ethanol (solvolysis occurs). Use Anhydrous Chloroform, DCM, or Toluene.
References
-
Hoffer, M. (1960). Alpha-halogenose of the 2-deoxy-D-ribose series. . (Foundational work on the D-enantiomer chlorosugar).
-
Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons.[1] (Authoritative text on Silyl-Hilbert-Johnson coupling).
-
Mathé, C., & Gosselin, G. (2006). L-Nucleosides: from the naturally occurring to the synthetic antiviral agents. . (Context on L-nucleoside applications).
-
Bhat, B., et al. (1989). Synthesis and biological activity of L-thymidine. . (Specific protocol using the L-chlorosugar).
